Ethylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

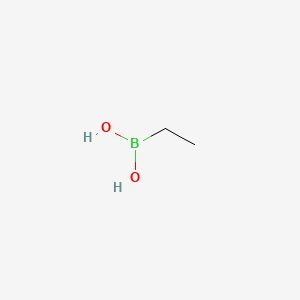

Structure

2D Structure

Properties

IUPAC Name |

ethylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7BO2/c1-2-3(4)5/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVZHTXVORCEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871077 | |

| Record name | Ethylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4433-63-0 | |

| Record name | Ethyl boric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethylboronic Acid from Triethylborane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis of ethylboronic acid, a critical building block in medicinal chemistry and organic synthesis, starting from the pyrophoric precursor, triethylborane. Due to the hazardous nature of triethylborane and the intricacies of its controlled oxidation, a common and well-documented industrial and laboratory-scale approach involves a two-step synthesis. This process first converts triethylborane into its more stable cyclic anhydride, triethylboroxine, which is then hydrolyzed to yield the final this compound product.

This guide will focus on this robust and reproducible two-step pathway, providing detailed experimental protocols, quantitative data, and visualizations to aid researchers in the safe and efficient synthesis of this compound.

Overview of the Synthetic Pathway

The conversion of triethylborane to this compound is most reliably achieved through the formation of a triethylboroxine intermediate. This pathway mitigates the challenges associated with the direct, and often difficult to control, oxidation of triethylborane.

The overall logical workflow for this synthesis is depicted below:

Caption: Overall synthetic workflow from triethylborane to this compound.

Synthesis of Triethylboroxine from Triethylborane

Triethylboroxine is synthesized from triethylborane primarily through two methods: controlled hydrolysis or reaction with boron oxide. The controlled hydrolysis method is detailed here as it offers a direct route using a readily available reagent.

Experimental Protocol: Controlled Hydrolysis of Triethylborane

This protocol details the synthesis of triethylboroxine via the carefully controlled addition of water to triethylborane.

Materials:

-

Triethylborane (Et₃B)

-

Anhydrous Toluene or Hexane

-

Degassed, Deionized Water

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard, dry glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

-

Inert Atmosphere: Purge the entire system with the inert gas for at least 30 minutes to ensure anhydrous and oxygen-free conditions.

-

Reagent Preparation: Dissolve the desired amount of triethylborane in an anhydrous solvent (e.g., toluene or hexane) within the reaction flask.

-

Controlled Water Addition: Load a syringe or the dropping funnel with a stoichiometric amount of degassed, deionized water. Add the water dropwise to the stirred triethylborane solution. The reaction is exothermic and the temperature should be maintained at approximately 0°C using an ice bath.

-

Reaction Progression: After the complete addition of water, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude triethylboroxine can be purified by fractional distillation under reduced pressure.

Safety Precaution: Triethylborane is extremely pyrophoric and must be handled under a strict inert atmosphere. All glassware must be thoroughly dried to prevent uncontrolled reactions.

Quantitative Data for Triethylboroxine Synthesis

| Parameter | Value/Range | Reference |

| Reactants | Triethylborane, Water | [1][2] |

| Solvent | Toluene, Hexane, Heptane | [2] |

| Reaction Temperature | 0°C (for water addition) | [1] |

| Reaction Time | 1-2 hours post-addition | [1] |

| Purification Method | Fractional Distillation |

Synthesis of this compound from Triethylboroxine

The conversion of triethylboroxine to this compound is a straightforward hydrolysis reaction.

Experimental Protocol: Hydrolysis of Triethylboroxine

This protocol outlines the hydrolysis of triethylboroxine to yield this compound.

Materials:

-

Triethylboroxine

-

Diethyl Ether (or other suitable organic solvent)

-

Deionized Water

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Saturated Sodium Chloride Solution (Brine)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the triethylboroxine in diethyl ether.

-

Hydrolysis: To the stirring solution, add deionized water. The reaction is typically stirred at room temperature.

-

Workup: Once the reaction is complete (can be monitored by TLC or GC), transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude this compound can be further purified by recrystallization if necessary.

Quantitative Data for this compound Synthesis

| Parameter | Value/Range | Reference |

| Reactant | Triethylboroxine | |

| Reagent | Deionized Water | |

| Solvent | Diethyl Ether, Ethyl Acetate | |

| Reaction Temperature | Room Temperature | |

| Purification Method | Extraction, Rotary Evaporation |

Historical Perspective: Direct Oxidation of Triethylborane

The first reported synthesis of this compound by Edward Frankland in 1860 involved the direct oxidation of triethylborane with air. This process is understood to proceed through a radical mechanism, with the initial formation of diethylborinic acid, which is then more slowly oxidized to this compound.

Caption: Historical direct oxidation pathway of triethylborane.

While historically significant, this method is often less practical for controlled laboratory synthesis due to the pyrophoric nature of triethylborane and the difficulty in controlling the extent of oxidation, which can lead to the formation of boric acid as a byproduct. Modern synthetic routes, such as the one detailed in this guide, offer superior control and reproducibility.

Conclusion

The synthesis of this compound from triethylborane is a critical process for obtaining a key building block in modern chemistry. The two-step pathway involving the synthesis and subsequent hydrolysis of the triethylboroxine intermediate provides a reliable, scalable, and safer alternative to the historical direct oxidation method. The detailed protocols and data presented in this whitepaper are intended to equip researchers and professionals with the necessary information to successfully and safely implement this synthetic route in their laboratories. Adherence to strict anhydrous and inert atmosphere techniques is paramount for achieving high yields and purity.

References

Ethylboronic Acid: A Comprehensive Technical Guide for Researchers

CAS Number: 4433-63-0

This technical guide provides an in-depth overview of ethylboronic acid, a versatile organoboron compound with significant applications in organic synthesis and drug discovery. This compound serves as a crucial building block in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Its derivatives have also emerged as potent enzyme inhibitors, leading to the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the properties, synthesis, analysis, and applications of this compound.

Chemical and Physical Properties

This compound, also known as ethaneboronic acid, is a white to off-white crystalline solid at room temperature.[1][2] It is an organoboron compound characterized by a boron atom bonded to an ethyl group and two hydroxyl groups.[2] The presence of the C-B bond makes it a member of the broader class of organoboranes. Boronic acids, in general, are Lewis acids and possess the unique ability to form reversible covalent complexes with diols, such as those found in sugars.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4433-63-0[3] |

| Molecular Formula | C₂H₇BO₂ |

| Molecular Weight | 73.89 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 84-88 °C |

| Boiling Point | 154 °C at 760 mmHg |

| Density | 0.941 g/cm³ |

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under normal conditions; air-sensitive and hygroscopic |

Experimental Protocols

Synthesis of this compound

The first reported synthesis of this compound was by Edward Frankland in 1860. The process involved a two-stage reaction: the reaction of diethylzinc with triethyl borate to produce triethylborane, which was then oxidized in the air to yield this compound. Modern synthetic routes offer more practical and scalable methods.

Method 1: From Alkylboronic Acid Pinacol Ester

This method involves the conversion of an alkylboronic acid pinacol ester to the corresponding boronic acid.

-

Step 1: Formation of Potassium Ethyltrifluoroborate

-

In a 10 mL glass bottle equipped with a magnetic stir bar, combine the alkylboronic acid pinacol ester (2 mmol) and methanol (10 mL).

-

Slowly add a 4.5M saturated aqueous solution of potassium bifluoride (2 mL) to the mixture.

-

Stir the mixture at room temperature for 1 hour.

-

Remove all volatile compounds under vacuum.

-

Dissolve the organic residue in methanol (6 mL) and add water (6-10 mL).

-

Evaporate all volatile compounds; repeat this dissolution and evaporation process three times.

-

Stir the solid residue with dry acetone (8 mL) and carefully decant the liquid phase.

-

Wash the remaining inorganic salts with additional acetone (3 x 2 mL).

-

Collect the filtrate and concentrate under vacuum to obtain the intermediate potassium ethyltrifluoroborate salt.

-

-

Step 2: Hydrolysis to this compound

-

In a 10 mL glass bottle, combine the alkyl trifluoroborate potassium salt (0.4 mmol) and water (1 mL).

-

After the reaction is complete, dilute the mixture with a solution of ethyl acetate and ether (10 mL).

-

Filter the mixture through diatomaceous earth and separate the organic phase.

-

Extract the aqueous phase with a solution of ethyl acetate and ether.

-

Combine the organic layers, dry with anhydrous sodium sulfate, and remove the solvent under vacuum to obtain this compound.

-

Purification of this compound

Purification of boronic acids is crucial for their successful application in synthesis. Common impurities include the corresponding boroxine (a cyclic anhydride) and starting materials.

Method 1: Recrystallization

Recrystallization is an effective method for purifying solid boronic acids.

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Solvents such as benzene, dichloroethane, or ethyl acetate can be effective. For some boronic acids, recrystallization from hot water or hot ethanol has also been successful.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Acid-Base Extraction

This method leverages the acidic nature of boronic acids.

-

Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether.

-

Extract the organic solution with an aqueous base (e.g., 1-2 M NaOH) to form the water-soluble boronate salt.

-

Separate the aqueous layer containing the boronate salt from the organic layer containing non-acidic impurities.

-

Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified boronic acid.

-

Extract the purified boronic acid back into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate to yield the pure product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a clean, dry 5 mm NMR tube.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and a broad singlet for the hydroxyl protons.

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two carbon atoms of the ethyl group.

-

¹¹B NMR: The boron-11 NMR spectrum provides information about the coordination environment of the boron atom. For this compound, a single broad peak is expected.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups, often showing signs of hydrogen bonding.

-

C-H stretch: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the ethyl group.

-

B-O stretch: A strong absorption band typically found around 1350 cm⁻¹ is characteristic of the B-O single bond.

-

B-C stretch: A weaker absorption may be observed for the B-C bond.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. Common fragmentation pathways may involve the loss of water, the ethyl group, or hydroxyl radicals.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable reagent in modern organic chemistry, primarily due to its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the ethyl group of the boronic acid and an sp²-hybridized carbon of an organohalide or triflate.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of biaryls, vinylarenes, and polyolefins.

General Experimental Protocol:

-

To a reaction vessel, add the aryl or vinyl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery: Proteasome Inhibition

Boronic acid derivatives have been successfully developed as therapeutic agents. A prominent example is Bortezomib (Velcade®), a dipeptidyl boronic acid derivative used in the treatment of multiple myeloma. The boronic acid moiety is crucial for its mechanism of action, which involves the inhibition of the 26S proteasome.

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. It plays a critical role in regulating the levels of proteins involved in cell cycle progression, apoptosis, and signal transduction. In cancer cells, the proteasome is often overactive, contributing to tumor growth and survival.

By inhibiting the proteasome, boronic acid-containing drugs like Bortezomib prevent the degradation of pro-apoptotic proteins and cell cycle inhibitors, while also disrupting the activation of pro-survival signaling pathways such as NF-κB. This leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Signaling pathway of proteasome inhibition by boronic acid derivatives.

Conclusion

This compound is a foundational reagent in synthetic organic chemistry with expanding applications in medicinal chemistry and materials science. Its utility in robust carbon-carbon bond-forming reactions and the proven success of its derivatives as therapeutic agents underscore its importance. This guide provides a comprehensive resource for researchers, consolidating key data and protocols to facilitate further innovation and discovery in these fields.

References

- 1. Proteasome inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ubiquitin-proteasome system (UPS) and the mechanism of action of bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Ethylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylboronic acid (C₂H₇BO₂) is a versatile organoboron compound with significant applications in organic synthesis, particularly as a key building block in Suzuki-Miyaura cross-coupling reactions. Its utility in the formation of carbon-carbon bonds makes it an invaluable reagent in the development of complex molecules, including pharmaceuticals and agrochemicals. A fundamental physicochemical property governing its application is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for its determination, and offers insights into the solubility of analogous compounds to serve as a practical reference for laboratory work.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and provides a framework for its experimental determination.

Qualitative Solubility Profile of this compound

General observations indicate that this compound is soluble in many organic solvents. Some sources note its slight solubility in dimethyl sulfoxide (DMSO) and water[1]. As a boronic acid, it is prone to forming anhydrides through the loss of water molecules, which can influence its solubility characteristics[2].

Quantitative Solubility Data for Phenylboronic Acid: An Analogous Compound

In the absence of extensive quantitative data for this compound, the solubility of a structurally similar and well-studied compound, phenylboronic acid, can provide valuable insights. The following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid in several common organic solvents at various temperatures. This data serves as a useful proxy for estimating the behavior of this compound and for selecting appropriate solvents for reactions and purifications.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [3][4][5]

| Solvent | Temperature (K) | Mole Fraction (x) |

| Chloroform | 293.15 | 0.012 |

| 303.15 | 0.020 | |

| 313.15 | 0.033 | |

| 323.15 | 0.052 | |

| 3-Pentanone | 293.15 | 0.095 |

| 303.15 | 0.135 | |

| 313.15 | 0.185 | |

| 323.15 | 0.250 | |

| Acetone | 293.15 | 0.110 |

| 303.15 | 0.155 | |

| 313.15 | 0.210 | |

| 323.15 | 0.280 | |

| Dipropyl Ether | 293.15 | 0.055 |

| 303.15 | 0.080 | |

| 313.15 | 0.115 | |

| 323.15 | 0.160 | |

| Methylcyclohexane | 293.15 | < 0.001 |

| 303.15 | < 0.001 | |

| 313.15 | 0.001 | |

| 323.15 | 0.001 |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvent systems, the following generalized experimental protocol, based on the dynamic (or synthetic) method, is recommended. This method involves observing the dissolution of the solid solute in a liquid solvent as the temperature is changed at a controlled rate.

Objective:

To determine the solubility of this compound in a given organic solvent as a function of temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Light source and detector (for turbidity measurement)

-

Heating/cooling circulator

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent to prepare a mixture of a known composition.

-

Equilibration: Place the mixture in the jacketed glass vessel equipped with a magnetic stirrer.

-

Heating and Stirring: Begin stirring the mixture vigorously and heat it at a slow, constant rate (e.g., 0.5 K/min) using the heating/cooling circulator.

-

Turbidity Measurement: Continuously monitor the turbidity of the mixture by measuring the intensity of a light beam passing through the sample.

-

Equilibrium Point Determination: The temperature at which the last solid particles of this compound dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. This point is marked by a sharp increase in light transmittance.

-

Data Collection: Repeat the procedure for various compositions of this compound and the solvent to construct a solubility curve (mole fraction vs. temperature).

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide to the Handling and Storage of Ethylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential guidelines for the safe handling and appropriate storage of ethylboronic acid. Adherence to these protocols is crucial to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.

Introduction to this compound

This compound (C₂H₇BO₂) is an organoboron compound widely utilized in organic synthesis and medicinal chemistry.[1][2] It serves as a key building block in various chemical reactions, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Its utility extends to the development of boron-containing drugs and materials science.[1] At room temperature, it typically appears as a white to off-white crystalline solid.[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its potential hazards is the first step toward safe handling.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

| PPE Type | Specification | Rationale |

| Eye Protection | Safety glasses with side-shields or goggles. | Protects against dust particles and splashes causing serious eye irritation. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact that can cause irritation. |

| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate. | Avoids inhalation of dust which may cause respiratory tract irritation. |

| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |

Handling Procedures

Proper handling techniques are essential to minimize risk and maintain the quality of the reagent.

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust. Eyewash stations and safety showers should be readily accessible.

-

General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Dispensing: When weighing and dispensing, take care to avoid generating dust. Use appropriate tools and a contained environment if possible.

-

Spill Response: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Ethylboronic acid (C₂H₇BO₂) is an organoboron compound that serves as a vital building block in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility in Suzuki-Miyaura cross-coupling reactions has made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its use and characterization, and visual representations of key chemical processes.

Physical Properties

This compound typically presents as a white to slightly yellow crystalline powder.[1][2][3] It is known to be hygroscopic and air-sensitive, necessitating storage under inert atmosphere and at low temperatures to maintain its stability.[3][4] Quantitative physical properties are summarized in the table below. It is important to note that reported melting points vary, which may be attributed to the presence of its anhydride form, boroxine, or other impurities.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₇BO₂ | |

| Molecular Weight | 73.89 g/mol | |

| Melting Point | 84 - 88 °C / 161-162 °C / 166-167 °C | |

| Boiling Point | 154 °C at 760 mmHg | |

| Density | 0.941 g/cm³ | |

| Flash Point | 47 °C | |

| pKa | ~10.18 (Predicted) | |

| Appearance | White to slightly yellow crystalline powder, needles, or flakes |

Chemical Structure and Identifiers

The structure of this compound consists of an ethyl group and two hydroxyl groups covalently bonded to a central boron atom. This arrangement confers its acidic nature and reactivity.

| Identifier | Value | Source(s) |

| CAS Number | 4433-63-0 | |

| IUPAC Name | This compound | |

| Synonyms | Ethaneboronic acid, Ethyl boronic acid, Ethylboric acid | |

| InChI Key | PAVZHTXVORCEHP-UHFFFAOYSA-N | |

| Canonical SMILES | B(CC)(O)O |

Chemical Properties and Reactivity

Stability and Storage: this compound is stable under normal conditions but is sensitive to air and moisture. It is incompatible with strong oxidizing agents and strong bases. To prevent degradation, it should be stored in a cool, dry place under an inert atmosphere, such as argon or nitrogen.

Anhydride Formation (Boroxine Equilibrium): A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium, and the presence of water can shift the equilibrium back toward the monomeric boronic acid form. Commercial this compound often contains varying amounts of its corresponding boroxine.

Figure 1: Equilibrium between this compound and its cyclic anhydride, ethylboroxine.

Suzuki-Miyaura Cross-Coupling Reaction: this compound is a fundamental reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This palladium-catalyzed reaction couples the ethyl group of the boronic acid with an organic halide or triflate. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

A. Synthesis of this compound

A common laboratory-scale synthesis involves the deprotection of an alkylboronic acid pinacol ester. This method offers mild reaction conditions and is tolerant of various functional groups.

Workflow:

Figure 3: Workflow for the synthesis of this compound from its pinacol ester.

Methodology:

-

Reaction Setup: Place this compound pinacol ester (2 mmol) and methanol (10 mL) in a flask with a magnetic stir bar.

-

Deprotection: Slowly add a saturated aqueous solution of potassium bifluoride (KHF₂) (2 mL, 4.5M) to the mixture. Stir at room temperature for 1 hour.

-

Workup (Part 1): Remove all volatile compounds under vacuum. Dissolve the organic residue in methanol (6 mL), add water (6-10 mL), and evaporate the volatile compounds again. This process is repeated three times to ensure complete removal of byproducts.

-

Workup (Part 2): Stir the resulting solid residue with dry acetone (8 mL). Carefully decant the liquid phase, which contains the desired product, from the inorganic salts.

-

Purification: Wash the remaining inorganic salts with additional acetone (3 x 2 mL). Collect all the acetone filtrates and concentrate them under vacuum to yield this compound.

B. Determination of pKa by Potentiometric Titration

The acidity constant (pKa) of a boronic acid can be determined experimentally using potentiometric titration. This method involves titrating a solution of the boronic acid with a strong base and monitoring the pH change.

Methodology:

-

Sample Preparation: Prepare a dilute aqueous solution of this compound of a known concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. The data can also be fitted to a modified Henderson-Hasselbalch equation for a more precise calculation.

C. General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Methodology:

-

Reaction Setup: To a reaction vessel (e.g., a Schlenk tube), add the aryl bromide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Safety and Handling

This compound is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation. It is also classified as a flammable solid.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.

-

Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

A Technical Guide to Ethylboronic Acid: Commercial Availability, Purity, and Purification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, purity specifications, and purification methodologies for ethylboronic acid. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing high-purity this compound for their applications.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered in research quantities, with options for bulk and custom orders. Lead times are generally short for in-stock items, though this can vary between suppliers and for larger quantities.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Stated Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥98% | Gram to Kilogram | Offers various grades, including for chemical synthesis. |

| Thermo Scientific (Alfa Aesar) | 97%, 98% | Gram to Kilogram | Provides detailed Certificates of Analysis.[1] |

| TCI Chemicals | >97.0% | Gram to Kilogram | Product may contain varying amounts of the corresponding anhydride. |

| Combi-Blocks | 97% | Gram to Kilogram | Provides product specifications upon request. |

| Oakwood Chemical | 98% | Gram to Kilogram | |

| Chem-Impex | 97-105% (by titration) | Gram to Kilogram | [2][3] |

| MedChemExpress | 99.87% | Milligram to Gram | Primarily for life science research. |

| Boron Molecular | 97% | Gram to Kilogram | Specializes in boronic acids and their derivatives. |

| Frontier Specialty Chemicals | Not specified | Gram to Kilogram | |

| Hangzhou Lingrui Chemical | 99% | Gram to Metric Ton | Offers large-scale production capabilities. |

Purity and Common Impurities

The purity of commercially available this compound typically ranges from 97% to over 99%. The most common impurity encountered is the corresponding trimeric anhydride, also known as ethylboroxin. This anhydride is formed through the intermolecular dehydration of this compound molecules. The presence of the anhydride can affect the reactivity and stoichiometry of reactions, making it crucial to use material of appropriate purity for sensitive applications.

Table 2: Typical Purity Specifications for this compound

| Parameter | Specification | Method |

| Purity | ≥97% | Titration, NMR, GC-MS, HPLC |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 84-88 °C | Capillary Method |

| Anhydride Content | Varies by supplier and batch | NMR, GC-MS |

A logical workflow for assessing and ensuring the purity of this compound for a research application is outlined below.

Caption: Logical workflow for the assessment of this compound purity.

Purification Methodologies

For applications requiring higher purity than commercially available, several purification methods can be employed. The choice of method depends on the nature of the impurities and the desired final purity.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[4] The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: Determine a suitable solvent or solvent system. This compound has good solubility in hot water, ethanol, and acetone, and lower solubility in cold nonpolar solvents like hexanes. A mixed solvent system, such as acetone/hexanes or ethyl acetate/hexanes, can be effective.

-

Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the chosen hot solvent with stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For boronic acids, which can be polar, care must be taken to select appropriate conditions to avoid streaking and poor separation on silica gel.

Experimental Protocol: Chromatographic Purification of this compound

-

Stationary Phase: Silica gel is commonly used. To minimize tailing of the acidic boronic acid, the silica gel can be pre-treated with a small amount of a volatile acid, such as acetic acid, in the eluent.

-

Mobile Phase (Eluent): A solvent system with a gradient of polarity is typically employed. A common starting point is a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity is gradually increased to elute the this compound.

-

Packing the Column: Prepare a slurry of the silica gel in the initial, least polar eluent and carefully pack it into a chromatography column.

-

Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

-

Elution: Begin eluting with the mobile phase, collecting fractions.

-

Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

A general workflow for the purification of boronic acids is depicted below.

Caption: General purification strategies for boronic acids.

Derivatization and Deprotection

In cases where direct purification is challenging, this compound can be converted to a more easily purifiable derivative, such as a boronate ester. After purification of the ester, the boronic acid can be regenerated by hydrolysis.

Experimental Protocol: Purification via Diethanolamine Ester

-

Esterification: Dissolve the crude this compound in a suitable solvent such as toluene or diethyl ether. Add an equimolar amount of diethanolamine. The diethanolamine adduct often precipitates from the solution.

-

Isolation of the Ester: Collect the precipitated solid by filtration and wash with a non-polar solvent like hexanes.

-

Purification of the Ester: The diethanolamine ester can be further purified by recrystallization if necessary.

-

Hydrolysis (Deprotection): Suspend the purified ester in a biphasic mixture of an organic solvent (e.g., diethyl ether) and an aqueous acid (e.g., 1 M HCl). Stir vigorously until the solid dissolves.

-

Extraction: Separate the organic layer, which contains the purified this compound. Wash the organic layer with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Methods for Purity Assessment

A combination of analytical techniques is typically used to confirm the purity and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the ethyl group protons. The chemical shifts and coupling patterns are characteristic of the ethyl moiety. The presence of the boroxin anhydride can sometimes be inferred from slight shifts or the appearance of additional broad signals.

-

¹¹B NMR: This is a highly informative technique for boron-containing compounds. This compound will show a characteristic chemical shift. The presence of the boroxin will result in a distinct signal at a different chemical shift, allowing for quantification of the anhydride impurity.

-

¹³C NMR: Confirms the presence of the two carbon atoms of the ethyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. This compound can be analyzed by GC-MS, often after derivatization to a more volatile boronate ester (e.g., with pinacol) to improve chromatographic performance. The mass spectrum provides the molecular weight and fragmentation pattern, confirming the identity of the compound and any volatile impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile compounds. Reversed-phase HPLC with a C18 column is a common method for analyzing boronic acids.

Experimental Protocol: HPLC Analysis of this compound

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or TFA for better peak shape) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Sample Preparation: Dissolve a known amount of the this compound in the mobile phase or a suitable solvent.

-

Analysis: Inject the sample and run the gradient program. The retention time of the main peak corresponds to this compound, and the area of the peak can be used for quantification. Impurities will appear as separate peaks.

The relationship between purification and subsequent analysis is crucial for ensuring the quality of the material.

Caption: Feedback loop between purification and analytical validation.

By understanding the commercial landscape, being aware of common impurities, and employing appropriate purification and analytical techniques, researchers can ensure the quality and reliability of the this compound used in their work.

References

Ethylboronic Acid: An In-Depth Technical Guide to Aqueous Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylboronic acid (EBA) is an organoboron compound with increasing significance in pharmaceutical and chemical synthesis. Its utility is intrinsically linked to its stability in aqueous environments, a factor critical for its storage, handling, and application in various processes. This technical guide provides a comprehensive overview of the stability of this compound under aqueous conditions, detailing the primary degradation pathways, influencing factors, and analytical methodologies for stability assessment. While quantitative kinetic data for this compound specifically is limited in publicly available literature, this guide synthesizes the established principles of boronic acid stability to provide a robust framework for its use. The primary degradation routes for this compound in aqueous media are protodeboronation, oxidative degradation, and the formation of its trimeric anhydride, boroxine. The rates of these processes are significantly influenced by pH, temperature, and the presence of buffers or oxidizing agents. Understanding these dynamics is paramount for the successful application of this compound in research and development.

Core Stability Profile

This compound, a white to off-white crystalline solid, is soluble in water.[1] However, its stability in aqueous solutions is a key consideration for its practical application. The core stability is influenced by several factors, which are summarized in the table below.

| Parameter | Influence on Stability | Notes |

| pH | High | The pH of the aqueous solution is a critical factor governing the stability of this compound.[2] At acidic to neutral pH, the trigonal planar form, B(OH)₂, is predominant. As the pH increases above its pKa, the equilibrium shifts towards the anionic, tetrahedral boronate species, [B(OH)₃]⁻.[2] This tetrahedral form is generally more susceptible to degradation. |

| Temperature | High | Increased temperature generally accelerates the rate of all degradation pathways.[3][4] |

| Oxidizing Agents | High | This compound is susceptible to oxidative degradation, a process that can be initiated by reactive oxygen species (ROS) or other oxidizing agents. |

| Buffers | Medium | The composition of buffer systems can influence the rate of degradation. While not extensively studied for this compound specifically, buffer components can interact with boronic acids and affect their stability. |

| Light | Low | While not a primary degradation pathway for simple alkylboronic acids, photostability should be considered as part of forced degradation studies. |

Primary Degradation Pathways

The degradation of this compound in aqueous solutions primarily proceeds through three distinct pathways:

-

Protodeboronation: The cleavage of the carbon-boron bond.

-

Oxidative Degradation: Oxidation of the boronic acid moiety.

-

Boroxine Formation: Dehydration to form a cyclic trimeric anhydride.

Protodeboronation

Protodeboronation is a chemical reaction involving the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is a known decomposition pathway for boronic acids in aqueous media. The rate of protodeboronation is highly dependent on pH. Generally, simple alkyl boronic acids are relatively stable towards protodeboronation under neutral conditions, with the reaction being catalyzed by both acidic and basic conditions.

Oxidative Degradation

Oxidative degradation of boronic acids is a significant stability concern, particularly in biological systems or in the presence of reactive oxygen species (ROS) like hydrogen peroxide. The mechanism is thought to involve the generation of organic radicals via oxidation of the boronic acid by atmospheric oxygen or other oxidants. This pathway leads to the cleavage of the C-B bond and the formation of an alcohol and boric acid.

Boroxine Formation

In the presence of dehydrating conditions or in non-aqueous solvents, three molecules of this compound can undergo condensation to form a six-membered ring called a boroxine, which is a cyclic anhydride. This reaction is reversible, and the equilibrium between the boronic acid and the boroxine can be controlled by the addition or removal of water. Boroxine formation is an entropically driven process due to the release of three water molecules. While primarily observed in non-aqueous or low-water conditions, the equilibrium can be relevant in concentrated aqueous solutions or during lyophilization.

Experimental Protocols for Stability Assessment

A robust assessment of this compound stability requires well-defined experimental protocols. Forced degradation studies are essential to identify potential degradation products and pathways. The following are generalized protocols that can be adapted for specific studies on this compound.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

pH meter

-

HPLC system with UV or PDA detector

-

NMR spectrometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Heat the solid this compound or its aqueous solution at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solid or solution to UV light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method.

Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

-

C18 reverse-phase column (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18).

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Monitor at a suitable wavelength (e.g., 210 nm) or use a PDA to acquire the full spectrum.

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

NMR Spectroscopy for Monitoring Degradation

Objective: To monitor the degradation of this compound and identify the structure of degradation products in situ.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Prepare a solution of this compound in a deuterated solvent (e.g., D₂O or a mixture of D₂O and an organic solvent).

-

Acquire an initial ¹H and ¹¹B NMR spectrum.

-

Induce degradation by adding a stressor (e.g., acid, base, or oxidant) or by heating the sample.

-

Acquire NMR spectra at regular intervals to monitor the disappearance of the this compound signals and the appearance of new signals corresponding to degradation products.

-

Utilize 2D NMR techniques (e.g., COSY, HSQC) to aid in the structural elucidation of the degradation products.

Workflow for Stability Assessment

Conclusion

The stability of this compound in aqueous solutions is a multifaceted issue governed by a delicate interplay of pH, temperature, and the presence of other chemical species. The primary degradation pathways of protodeboronation, oxidative degradation, and boroxine formation must be carefully considered in its application. While specific kinetic data for this compound remains an area for further research, the principles outlined in this guide provide a solid foundation for its handling, formulation, and the development of stability-indicating analytical methods. For researchers and drug development professionals, a thorough understanding of these stability aspects is crucial for leveraging the full potential of this versatile organoboron compound.

References

- 1. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 2. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Key characteristics of the carbon-boron bond in ethylboronic acid

An In-depth Technical Guide to the Carbon-Boron Bond in Ethylboronic Acid Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₂H₇BO₂) is an organoboron compound featuring a covalent bond between a carbon atom of an ethyl group and a boron atom.[1] This carbon-boron (C-B) bond is the cornerstone of its chemical identity and reactivity, positioning it as a valuable reagent in modern organic synthesis.[1][2] Boronic acids, as a class, are Lewis acids that can form reversible covalent complexes with diols, a property leveraged in saccharide sensing and molecular recognition.[3] However, their most prominent application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the C-B bond facilitates the formation of new carbon-carbon bonds.[3]

This guide provides a detailed examination of the key characteristics of the C-B bond in this compound, focusing on its structural, energetic, and spectroscopic properties. It outlines the primary experimental and computational methodologies used for its characterization and illustrates the bond's central role in chemical transformations.

Quantitative Characteristics of the Carbon-Boron Bond

The properties of the C-B bond are defined by several key quantitative parameters. While specific experimental data for this compound is not always available in the literature, a combination of data from analogous compounds and computational studies provides a robust understanding.

| Parameter | Value / Range | Method of Determination | Notes |

| Bond Length (r C-B) | ~1.56 - 1.57 Å (estimated) | X-ray Crystallography, Computational Modeling (DFT, MP2) | Experimental data for this compound is not readily available. This value is based on typical C(sp³)-B bond lengths in other alkylboronic acids and computational studies on related molecules. Boron-carbon bond lengths can range from 1.278 Å to 1.645 Å depending on bond order and substituents. |

| Bond Dissociation Energy (BDE) | Not available in cited literature | Thermochemical Analysis, Computational Modeling | The BDE represents the enthalpy change upon homolytic cleavage of the C-B bond. While a precise experimental value for this compound is not published, C-B bonds are generally moderately strong, comparable to C-C bonds. |

| ¹¹B NMR Chemical Shift (δ) | ~30 - 34 ppm | ¹¹B NMR Spectroscopy | The chemical shift is highly sensitive to the coordination and hybridization state of the boron atom. For tricoordinate (sp²) boronic acids, the shift is typically in this range. Formation of a tetrahedral (sp³) boronate complex causes a significant upfield shift. |

| ¹³C NMR Chemical Shift (δ) | ~5 - 15 ppm (estimated for C-B) | ¹³C NMR Spectroscopy | The carbon atom directly attached to boron often exhibits a broad, weak signal or is undetectable due to quadrupolar broadening from the adjacent ¹¹B nucleus. The estimated range is for the α-carbon. |

| C-B Stretching Frequency (ν) | ~1070 - 1190 cm⁻¹ | Infrared (IR) & Raman Spectroscopy | The C-B stretching vibration is a key diagnostic peak in the IR spectrum. The NIST reference spectrum for this compound shows characteristic absorptions in this region. |

Experimental and Computational Methodologies

Characterizing the C-B bond requires a suite of sophisticated analytical and computational techniques. The logical workflow for this characterization is outlined below.

Caption: Experimental and computational workflow for C-B bond characterization.

X-ray Crystallography

This is the definitive method for determining solid-state molecular structure, including precise bond lengths and angles.

-

Protocol:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent. This is often the most challenging step.

-

Data Collection: The crystal is mounted on a goniometer and cooled (usually in a liquid nitrogen stream) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.

-

Diffraction Measurement: As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams.

-

Structure Solution: The resulting diffraction pattern is mathematically transformed (via Fourier transform) into an electron density map of the crystal's unit cell.

-

Refinement: Atomic positions are fitted to the electron density map and refined to generate a final structural model with precise C-B bond lengths.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local electronic environment of the boron and carbon nuclei.

-

¹¹B NMR Spectroscopy:

-

Protocol:

-

A solution of this compound is prepared in a deuterated solvent.

-

The ¹¹B NMR spectrum is acquired. Due to the high natural abundance and sensitivity of the ¹¹B isotope, acquisition times are relatively short.

-

The chemical shift (δ) is measured relative to a standard (e.g., BF₃·OEt₂). The observed shift provides information about the sp² or sp³ hybridization state of the boron atom.

-

-

-

¹³C NMR Spectroscopy:

-

Protocol:

-

A concentrated solution of the sample is prepared.

-

A broadband proton-decoupled ¹³C NMR spectrum is acquired. Decoupling removes C-H splitting, simplifying the spectrum to single lines for each unique carbon.

-

The key diagnostic feature for the C-B bond is the signal for the carbon atom directly attached to boron. This signal is often significantly broadened and reduced in intensity due to scalar relaxation caused by the quadrupolar ¹¹B nucleus, sometimes rendering it unobservable.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule.

-

Protocol:

-

The sample is prepared for analysis, for instance, as a thin liquid film between salt plates or as a solid dispersion in a KBr pellet.

-

The sample is exposed to infrared radiation over a range of frequencies (typically 4000 to 400 cm⁻¹).

-

A detector measures the amount of light transmitted through the sample at each frequency.

-

The resulting spectrum shows absorption bands corresponding to specific vibrational modes. The C-B bond stretching vibration is a key feature found in the fingerprint region of the spectrum.

-

Computational Chemistry

Theoretical calculations are used to predict and corroborate experimental findings.

-

Protocol:

-

Model Building: A 3D model of the this compound molecule is constructed.

-

Method Selection: A suitable theoretical method and basis set are chosen. Density Functional Theory (DFT) with functionals like B3LYP or M06, and Møller-Plesset perturbation theory (MP2) are common choices. Basis sets like 6-31G(d,p) or aug-cc-pVTZ are frequently used.

-

Geometry Optimization: An energy minimization calculation is performed to find the lowest energy conformation of the molecule. This yields theoretical bond lengths and angles.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum and to predict the IR spectrum.

-

Property Calculation: Other properties, such as NMR chemical shifts and bond dissociation energies, can also be computed to compare with experimental data.

-

Reactivity and the Role of the C-B Bond: The Suzuki-Miyaura Coupling

The primary utility of the C-B bond in this compound is its role as a nucleophilic ethyl group donor in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the most prominent example, enabling the formation of a new C-C bond. The C-B bond is cleaved during the crucial transmetalation step of the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle proceeds via three key steps:

-

Oxidative Addition: An organic halide (R-X) reacts with the active Pd(0) catalyst to form a Pd(II) complex.

-

Transmetalation: The this compound is activated by a base to form a boronate complex. This complex then transfers its ethyl group to the palladium center, displacing the halide. This step involves the crucial cleavage of the carbon-boron bond.

-

Reductive Elimination: The two organic groups (R and Ethyl) on the palladium center couple and are eliminated, forming the final product (R-Et) and regenerating the Pd(0) catalyst.

Conclusion

The carbon-boron bond in this compound is a moderately strong, covalent linkage whose characteristics are best understood through a combination of spectroscopic, crystallographic, and computational methods. While its static properties, such as bond length and vibrational frequency, are defining features, its true significance lies in its controlled reactivity. The ability to undergo efficient transmetalation makes the C-B bond a linchpin in modern synthetic chemistry, enabling the construction of complex molecules with high precision and efficiency, a cornerstone of fields ranging from materials science to drug development.

References

Ethylboronic Acid: A Versatile Tool in Modern Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethylboronic acid, a seemingly simple organoboron compound, has emerged as a powerful and versatile reagent in a multitude of research applications, spanning from fundamental organic synthesis to the development of sophisticated biomedical tools. Its unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols, have positioned it as a cornerstone in fields like cross-coupling reactions, protecting group chemistry, bioconjugation, and the design of advanced sensors. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate its adoption and exploration in the laboratory.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura cross-coupling reaction stands as one of the most significant advancements in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This compound serves as a readily available and effective coupling partner in these palladium-catalyzed reactions, facilitating the synthesis of a wide array of ethyl-substituted aromatic and heteroaromatic compounds, which are prevalent scaffolds in pharmaceuticals and materials science.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |

| 2 | 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 88 |

| 3 | 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 75 |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

Materials:

-

This compound (1.2 mmol)

-

4-Bromoanisole (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.08 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a 25 mL round-bottom flask, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

-

Add toluene (5 mL) and water (1 mL) to the flask.

-

Fit the flask with a condenser and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-ethylanisole.

Experimental Workflow for Suzuki-Miyaura Coupling

Methodological & Application

Application Notes and Protocols for Ethylboronic Acid in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ethylboronic acid and its derivatives as reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in pharmaceutical research and development for the synthesis of complex organic molecules.

The Suzuki-Miyaura coupling enables the formation of a C(sp²)–C(sp³) bond by reacting an organoboron compound, such as this compound, with an aryl, vinyl, or heteroaryl halide or triflate.[1] This reaction is favored in drug discovery for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[2] this compound is a valuable reagent for introducing an ethyl group onto aromatic and heteroaromatic scaffolds, a common structural motif in many biologically active compounds.

While effective, the use of alkylboronic acids like this compound in Suzuki-Miyaura coupling can present challenges, including slow transmetalation and the potential for β-hydride elimination.[3] To address these issues, various strategies have been developed, such as the use of specific ligands, bases, and the conversion of boronic acids to more stable and reactive esters, such as neopentylglycol or pinacol esters.[3] Recent advancements have led to rapid, anhydrous conditions that can significantly reduce reaction times and improve yields.[3]

This document provides detailed protocols for the Suzuki-Miyaura cross-coupling of this compound derivatives with a range of aryl halides, along with expected outcomes based on reported data for similar primary alkylboronic esters.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of an this compound neopentylglycol ester with various aryl halides. The data is based on analogous reactions with other primary alkylboronic esters and serves as a guideline for expected outcomes. Reaction conditions are based on a rapid, anhydrous protocol.

| Entry | Aryl Halide | Product | Time (min) | Yield (%) |

| 1 | 4-Bromobenzonitrile | 4-Ethylbenzonitrile | 20 | 95 |

| 2 | Methyl 4-bromobenzoate | Methyl 4-ethylbenzoate | 20 | 92 |

| 3 | 4-Bromoacetophenone | 4-Ethylacetophenone | 20 | 96 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Ethyl-4-(trifluoromethyl)benzene | 25 | 88 |

| 5 | 4-Bromobiphenyl | 4-Ethylbiphenyl | 20 | 94 |

| 6 | 2-Bromonaphthalene | 2-Ethylnaphthalene | 20 | 91 |

| 7 | 4-Bromoanisole | 4-Ethylanisole | 120 | 75 |

| 8 | 1-Bromo-4-tert-butylbenzene | 1-Ethyl-4-tert-butylbenzene | 120 | 82 |

| 9 | 3-Bromopyridine | 3-Ethylpyridine | 30 | 85 |

| 10 | 2-Bromothiophene | 2-Ethylthiophene | 30 | 88 |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound Neopentylglycol Ester with Aryl Bromides (Rapid, Anhydrous Conditions)

This protocol is adapted from a rapid, homogenous B-alkyl Suzuki-Miyaura cross-coupling method.

Materials:

-

This compound neopentylglycol ester (1.2 mmol)

-

Aryl bromide (1.0 mmol)

-

[Pd(cinnamyl)Cl]₂ (0.01 mmol, 1 mol%)

-

AntPhos ligand (0.022 mmol, 2.2 mol%)

-

Potassium trimethylsilanolate (TMSOK) (1.8 mmol)

-

Anhydrous 1,4-dioxane (5.0 mL)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or glovebox equipment

-

Magnetic stirrer and heating plate

-

Reaction vessel (e.g., oven-dried Schlenk tube)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol), this compound neopentylglycol ester (1.2 mmol), [Pd(cinnamyl)Cl]₂ (0.01 mmol), AntPhos (0.022 mmol), and potassium trimethylsilanolate (1.8 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) to the reaction vessel.

-

Reaction: Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 15-120 minutes, depending on the substrate.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl-substituted arene.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with this compound (Aqueous Conditions)

This is a general protocol that can be adapted for various substrates.

Materials:

-

This compound (1.5 mmol)

-

Aryl halide (1.0 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Inert gas supply (Argon or Nitrogen)

-

Reaction vessel (e.g., round-bottom flask with condenser)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.5 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat three times).

-

Solvent Addition: Add the degassed solvent system (e.g., 4:1:1 Toluene/Ethanol/Water) via syringe.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-